![molecular formula C17H12ClN3O3S B2881122 N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-4-nitro-benzamide CAS No. 303791-94-8](/img/structure/B2881122.png)
N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-4-nitro-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-4-nitro-benzamide” is a complex organic compound. The thiazole moiety in this compound has been an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For instance, a group of researchers synthesized four N-acylated 2-amino-5-benzyl-1, 3-thiazoles by reacting 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in the dioxane medium .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR and mass spectral data . The structure of the compound can be influenced by the substituents on the thiazole ring .Chemical Reactions Analysis
The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .科学的研究の応用
Thiazolides: A Novel Class of Anti-Infective Drugs
Thiazolides, including compounds structurally related to N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-4-nitro-benzamide, have shown efficacy against a wide range of pathogens. For example, thiazolides exhibit broad-spectrum activity against helminths, protozoa, enteric bacteria, and viruses. These compounds are recognized for their versatility, targeting various intracellular parasites and viruses with significant effectiveness. The nitro group present in these molecules is critical for activity against anaerobic or microaerophilic parasites and bacteria. Interestingly, modifications such as replacing the nitro group with other functional groups have expanded the spectrum of activity of thiazolides, including action against proliferating mammalian cells through mechanisms like apoptosis induction (Hemphill, Müller, & Müller, 2012).
Antitumor Potential
Research into thiazolide derivatives has unveiled their potential as antitumor agents. Derivatives designed for biological stability and devoid of a nitro group demonstrated significant in vivo inhibitory effects on tumor growth. This underscores the therapeutic potential of thiazolides in cancer treatment, suggesting that specific structural modifications can enhance their bioactivity (Yoshida et al., 2005).
Mechanisms of Action and Structural Insights
The activity spectrum of thiazolides is notably broad, attributed to multiple mechanisms of action. For example, in microaerophilic bacteria and parasites, the reduction of the nitro group into a toxic intermediate is pivotal. Contrastingly, in mammalian cells, thiazolides trigger apoptosis, offering insights into their antiproliferative effects against certain cancers and intracellular pathogens. This dual mechanism highlights the therapeutic versatility of thiazolides and their derivatives, providing a foundation for developing novel treatments across a range of diseases (Esposito et al., 2005).
Synthesis and Evaluation for Antimicrobial Activity
Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, revealing potent action against a variety of bacterial and fungal strains. The antimicrobial properties of these compounds underscore their potential in addressing drug-resistant infections, showcasing the significance of thiazole scaffolding in drug design (Chawla, 2016).
特性
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c18-15-4-2-1-3-12(15)9-14-10-19-17(25-14)20-16(22)11-5-7-13(8-6-11)21(23)24/h1-8,10H,9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSLAENAGGEWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

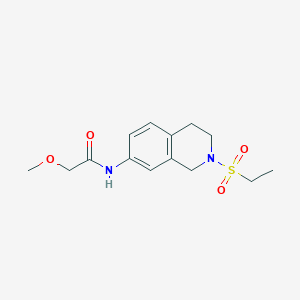
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2881040.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2881042.png)

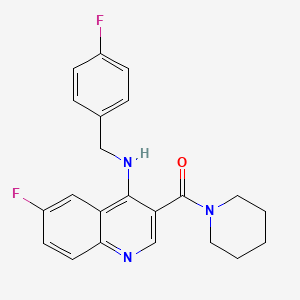

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2881050.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881052.png)
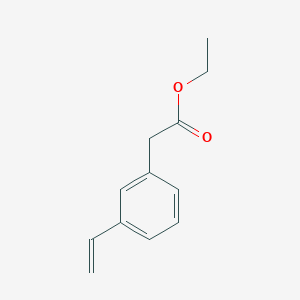
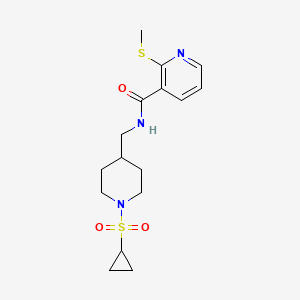
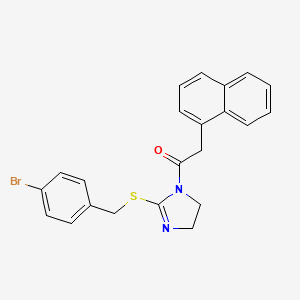
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2881062.png)